molecular formula C16H18ClN3O4S3 B2839121 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034510-84-2

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No. B2839121
CAS RN: 2034510-84-2
M. Wt: 447.97
InChI Key: RDHHGWNOUDAMSN-UHFFFAOYSA-N
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Description

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C16H18ClN3O4S3 and its molecular weight is 447.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is synthesized through reactions involving piperidine-1-sulphenyl chloride as a sulfur-transfer reagent, which yields various sulfur-nitrogen heterocycles, demonstrating its utility in creating complex molecular structures (Bryce, 1984).

Antimicrobial and Anticancer Properties

  • Heterocyclic compounds based on this chemical structure have shown significant antimicrobial activities. The synthesis of related heterocycles demonstrates their potential in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
  • Novel derivatives of this compound have exhibited anti-breast cancer activity. Their synthesis and evaluation against human breast cancer cell lines indicate their potential in cancer therapy (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

Potential as Anticancer Agents

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids related to this compound have been synthesized and evaluated as anticancer agents, suggesting their relevance in cancer treatment research (Rehman et al., 2018).

Chemical Behavior and Reactions

  • Research on carbanionically induced rearrangement reactions involving similar compounds has expanded understanding of heterocyclic syntheses, useful for designing new drugs and materials (Hellwinkel, Lenz, & Lämmerzahl, 1983).

Antibacterial Activities

  • Piperazine derivatives of this compound have shown promising antibacterial activities, highlighting their potential in addressing bacterial infections (Qi, 2014).

Enzyme Inhibition Properties

  • Some benzenesulfonamides incorporating similar structural elements have been studied for their ability to inhibit carbonic anhydrase isozymes, which is significant in therapeutic applications (Alafeefy et al., 2015).

properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S3/c1-18-13-4-2-3-5-14(13)20(27(18,23)24)12-8-10-19(11-9-12)26(21,22)16-7-6-15(17)25-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHHGWNOUDAMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

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